2,4-Difluoro-5-iodonitrobenzene

Description

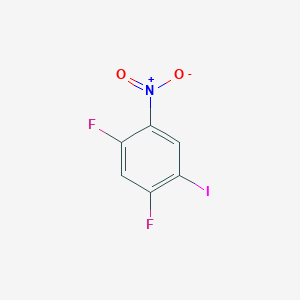

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,5-difluoro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPUDNRHVGHDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438321 | |

| Record name | 2,4-Difluoro-5-iodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148388-74-3 | |

| Record name | 2,4-Difluoro-5-iodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-5-iodonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Difluoro 5 Iodonitrobenzene

Direct Synthesis Approaches to 2,4-Difluoro-5-iodonitrobenzene

Direct, single-step synthesis of this compound from simple, unfunctionalized aromatic precursors is not a commonly reported or straightforward methodology. The challenge lies in the simultaneous and regioselective introduction of three different functional groups (two fluoro, one iodo, and one nitro) onto a benzene (B151609) ring. Such transformations typically lack the control required to achieve a single, desired isomer in high yield. Consequently, synthetic chemists rely on multi-step, precursor-based strategies that allow for the controlled, sequential introduction of each functional group.

Precursor-Based Synthesis Routes to this compound

The synthesis of this compound is most effectively achieved by modifying existing, partially functionalized aromatic scaffolds. These methods can be broadly categorized by the choice of the starting precursor.

A primary and logical pathway to the target molecule involves the electrophilic iodination of a 2,4-difluoronitrobenzene (B147775) precursor. sigmaaldrich.com This commercially available starting material possesses the required difluoro-nitro substitution pattern, simplifying the synthesis to the introduction of an iodine atom at the correct position.

The electronic properties of the precursor guide the regioselectivity of the iodination. The nitro group (NO₂) is a strong deactivating and meta-directing group, while the fluorine atoms are deactivating yet ortho, para-directing. The position C-5 is para to the C-4 fluorine, ortho to the C-2 fluorine, and meta to the C-1 nitro group. This convergence of directing effects makes the C-5 position the most electronically favorable site for electrophilic aromatic substitution.

Direct iodination of benzene with molecular iodine (I₂) is an endothermic and inefficient process. libretexts.org Therefore, the reaction requires an oxidizing agent to generate a more potent electrophile, the iodonium (B1229267) ion (I⁺). orgoreview.comyoutube.com A common and effective method for iodinating deactivated aromatic rings, such as those bearing nitro groups, involves using iodine in the presence of strong acids like nitric acid or a combination of iodic acid and sulfuric acid. nih.govrsc.org

A typical reaction protocol involves treating 2,4-difluoronitrobenzene with an iodinating agent under strongly acidic conditions. For instance, a mixture of iodic acid (HIO₃), acetic acid, acetic anhydride, and concentrated sulfuric acid has been shown to successfully iodinate deactivated arenes like nitrobenzene (B124822). nih.gov This system generates a powerful hypervalent iodine species that can effectively functionalize the electron-deficient ring to yield this compound.

An alternative strategy begins with an iodinated aromatic precursor, followed by the introduction of the nitro and fluoro groups. A plausible, though less direct, route is the nitration of 1,3-difluoro-4-iodobenzene. In this scenario, the directing effects of the two fluorine atoms and the iodine atom would determine the position of the incoming nitro group. Both fluorine and iodine are ortho, para-directing groups. The nitration would likely be directed to the position that is para to the iodine and ortho to the C-3 fluorine, which would result in the desired this compound product.

Another potential, albeit more complex, approach is based on the Sandmeyer reaction. This could involve synthesizing a precursor like 2,4-difluoro-5-iodoaniline (B7975633) and then converting the amino group into a nitro group. However, the direct conversion of an amine to a nitro group is often less efficient than aromatic nitration.

Optimization of Synthetic Conditions for this compound Production

Optimizing reaction conditions is crucial for maximizing yield, purity, and industrial feasibility. Key factors include the use of catalysts and the selection of an appropriate reaction medium.

Catalysis plays a significant role, particularly in the synthesis of the fluorinated precursors. The preparation of 2,4-difluoronitrobenzene often starts from 2,4-dichloronitrobenzene (B57281) via a halogen exchange (Halex) reaction. This nucleophilic aromatic substitution is greatly enhanced by phase-transfer catalysts.

Quaternary ammonium (B1175870) or phosphonium (B103445) salts are effective catalysts for this transformation. google.com These catalysts work by transporting the fluoride (B91410) anion (from a source like potassium fluoride) from a solid or aqueous phase into the organic phase containing the dichloronitrobenzene substrate, thereby accelerating the reaction. Crown ethers, such as 18-crown-6, can also be used to solubilize the potassium fluoride and increase the nucleophilicity of the fluoride ion. google.com

| Catalyst Type | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Phase-Transfer Catalyst (Quaternary Ammonium Salt) | Tetramethylammonium Bromide | Accelerates fluorination of dichloronitrobenzene precursor. | google.com |

| Phase-Transfer Catalyst (Quaternary Phosphonium Salt) | Hexadecyltriethylphosphonium Bromide | Enhances halogen exchange reaction for precursor synthesis. | google.com |

| Phase-Transfer Catalyst (Crown Ether) | 18-Crown-6 | Increases reactivity of potassium fluoride in precursor synthesis. | google.com |

| Oxidizing Agent / Co-reagent | Nitric Acid / Iodic Acid | Generates iodine electrophile (I+) for iodination step. | nih.govrsc.org |

The choice of solvent or reaction medium is critical and depends on the specific synthetic step. For the fluorination of 2,4-dichloronitrobenzene to produce the 2,4-difluoronitrobenzene precursor, polar aprotic solvents are generally preferred. A patent describes a process using a sulfone compound, such as dimethyl sulfone (DMSO₂), as the reaction medium. google.com This type of solvent effectively dissolves the reactants and facilitates the nucleophilic substitution.

The process often benefits from anhydrous (water-free) conditions, as the presence of water can reduce the efficacy of the fluoride nucleophile. google.com To ensure an anhydrous environment, azeotropic distillation with a solvent like toluene (B28343) can be employed to remove residual water from the reaction mixture before proceeding. google.com While the sulfone compound can act as the solvent itself, other inert organic solvents may be used in conjunction.

| Synthetic Step | Solvent/Medium | Purpose | Reference |

|---|---|---|---|

| Fluorination of Dichloronitrobenzene Precursor | Dimethyl Sulfone (DMSO₂) or other sulfones | Acts as a polar aprotic medium to facilitate the Halex reaction. | google.com |

| Fluorination of Dichloronitrobenzene Precursor | Toluene, Xylene | Used for azeotropic removal of water to ensure anhydrous conditions. | google.com |

| Electrophilic Iodination of Difluoronitrobenzene | Acetic Acid / Acetic Anhydride / H₂SO₄ | Provides a strongly acidic medium to generate the iodonium ion electrophile. | nih.govrsc.org |

For the subsequent electrophilic iodination step, a strongly acidic and protic medium is required. As noted, a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid provides the necessary environment to generate the potent iodinating species from a reagent like iodic acid. nih.gov The selection of the solvent system is therefore tailored to the specific mechanistic requirements of each transformation in the synthetic sequence.

Temperature and Pressure Parameters in Reaction Control

The precise control of temperature is paramount in the synthesis of this compound and its precursors, directly influencing reaction rates, selectivity, and the formation of byproducts. Pressure is generally maintained at atmospheric levels for these reactions, with temperature being the more critical variable.

The synthesis typically begins with the fluorination of 2,4-dichloronitrobenzene. This nucleophilic aromatic substitution (halogen exchange or Halex reaction) requires significant thermal energy to proceed. Industrial patents describe reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound. The reaction temperature is generally maintained between 120°C and 200°C. google.com A preferred range is often cited as 150°C to 200°C to ensure a practical reaction rate. google.com For example, one specific method involves heating the mixture at an internal temperature of 170°C for 8 to 12 hours. google.com Below this range, the reaction is often too slow to be efficient, while exceeding it can lead to decomposition and the formation of unwanted impurities.

The subsequent step is the iodination of the resulting 2,4-difluoronitrobenzene. As an aromatic compound deactivated by the strong electron-withdrawing nitro group, it requires potent iodinating agents and specific temperature conditions. The use of iodine in conjunction with 20% oleum (B3057394) (fuming sulfuric acid) is an effective method for iodinating such deactivated rings. rsc.org While specific temperatures for this exact substrate are not detailed, these reactions are typically initiated at low temperatures (e.g., 0-5°C) due to the exothermic nature of mixing strong acids, and then may be allowed to proceed at room temperature or with gentle heating to ensure completion. manac-inc.co.jp

Another approach employs a reagent system of molecular iodine (I₂) and nitric acid in acetic acid, which can iodinate various substrates, sometimes at ambient or room temperature. babafaridgroup.edu.in However, the high degree of deactivation in 2,4-difluoronitrobenzene may necessitate harsher conditions. The careful management of temperature during the addition of reagents is critical to control the electrophilic aromatic substitution and prevent over-iodination or side reactions.

| Reaction Step | Reactants | Temperature Range (°C) | Typical Pressure | Key Considerations |

| Fluorination | 2,4-Dichloronitrobenzene, Potassium Fluoride | 120 - 200 | Atmospheric | Temperature must be high enough for reaction rate but low enough to prevent degradation. google.com |

| Iodination | 2,4-Difluoronitrobenzene, Iodine/Oleum | 0 - Room Temp | Atmospheric | Initial cooling is required to manage exothermicity, followed by controlled heating to complete the reaction. rsc.orgmanac-inc.co.jp |

| Iodination | 2,4-Difluoronitrobenzene, I₂/HNO₃/AcOH | Room Temperature | Atmospheric | A milder alternative, though reaction efficiency depends on substrate reactivity. babafaridgroup.edu.in |

Advanced Synthetic Techniques for this compound

Recent advancements in chemical synthesis offer pathways to produce this compound more efficiently, safely, and with a reduced environmental footprint compared to traditional batch methods.

Flow Chemistry Applications in Synthesis

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, presents significant advantages for the synthesis of this compound, particularly given the hazardous and energetic nature of nitration and halogenation reactions. ewadirect.com

Nitration reactions are notoriously exothermic, and performing them in a continuous flow reactor provides superior heat dissipation due to the high surface-area-to-volume ratio of the microtubes or channels used. ewadirect.com This enhanced thermal control significantly improves safety by minimizing the risk of thermal runaway, which can be a major hazard in large-scale batch reactors. ewadirect.com

For the synthesis of the 2,4-difluoronitrobenzene precursor, flow chemistry would allow for precise control over the high reaction temperatures required, ensuring uniform heating and consistent residence time. This leads to a more uniform product quality and potentially higher yields by minimizing the formation of thermal decomposition byproducts.

Similarly, the subsequent iodination step, which often uses strong and corrosive acids like oleum, can be managed more safely in a closed flow system. The small reaction volumes at any given moment drastically reduce the risks associated with handling large quantities of hazardous materials. ewadirect.com The rapid mixing and heat transfer inherent to flow reactors can also accelerate the reaction, leading to higher throughput and process efficiency.

Table of Potential Advantages of Flow Chemistry in Synthesis:

| Parameter | Batch Reactor | Flow Reactor | Advantage for Synthesis |

| Heat Transfer | Poor | Excellent | Enhanced safety for exothermic nitration/iodination steps; minimizes side reactions. ewadirect.com |

| Mass Transfer | Often limited | Excellent | Faster reaction rates and improved product consistency. |

| Safety | Higher risk with large volumes | Inherently safer with small volumes | Reduced risk of thermal runaway and exposure to hazardous reagents. ewadirect.com |

| Scalability | Complex | Straightforward (scaling-out) | Production can be increased by running the system for longer or in parallel. |

| Process Control | Difficult | Precise | Accurate control over temperature, pressure, and residence time leads to higher purity. |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact and improve process safety. researchgate.net This involves a critical evaluation of reagents, solvents, catalysts, and energy consumption.

Atom Economy and Waste Prevention : The traditional synthesis often involves stoichiometric reagents and can generate significant waste, particularly from strong acids used in iodination. A greener approach would focus on catalytic systems. For the fluorination step, optimizing the efficiency of the phase-transfer catalyst can reduce waste. For iodination, developing a recyclable catalytic system instead of using stoichiometric amounts of strong oxidizing acids would significantly improve the process's green credentials.

Use of Safer Solvents and Reagents : The fluorination step often uses high-boiling polar aprotic solvents like sulfolane. Green chemistry encourages the search for less hazardous alternatives or, ideally, solvent-free conditions. google.com In the iodination step, replacing highly corrosive and hazardous reagents like fuming sulfuric acid is a key goal. manac-inc.co.jp Research into solid acid catalysts or milder oxidizing systems, such as hydrogen peroxide with elemental iodine, represents a greener alternative. researchgate.net

Energy Efficiency : The high temperatures required for the fluorination step contribute significantly to the process's energy consumption. google.com The development of more active catalysts that could lower the reaction temperature would be a major green advancement. Furthermore, the adoption of microwave-assisted heating could be explored, as it can reduce reaction times and energy input compared to conventional heating methods. researchgate.net

Catalysis : The use of phase-transfer catalysts in the fluorination step is already an improvement over uncatalyzed reactions. Green chemistry principles would drive the development of catalysts that are more efficient, recyclable, and derived from benign materials. For the iodination of the deactivated aromatic ring, employing solid, reusable acid catalysts (e.g., zeolites, ion-exchange resins) could replace corrosive liquid acids, simplifying product purification and minimizing acid waste. researchgate.net

Reaction Mechanisms and Selectivity in Transformations of 2,4 Difluoro 5 Iodonitrobenzene

Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoro-5-iodonitrobenzene

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, primarily due to the presence of the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.

Regioselectivity and Site Specificity in SNAr Reactions

In this compound, the fluorine atom at the C-4 position is para to the nitro group, while the fluorine atom at the C-2 position is ortho. Both of these positions are highly activated towards nucleophilic attack. The iodine atom at the C-5 position is meta to the nitro group and is therefore significantly less activated. Consequently, SNAr reactions on this substrate overwhelmingly favor the displacement of one of the fluorine atoms over the iodine atom.

The regioselectivity between the two fluorine atoms is influenced by both electronic and steric factors. The C-4 position is electronically more activated due to the strong resonance stabilization of the negative charge in the Meisenheimer intermediate by the para-nitro group. Nucleophilic attack at the C-2 position is also electronically favored, but can be subject to steric hindrance from the adjacent nitro group, depending on the size of the incoming nucleophile. For many nucleophiles, substitution occurs preferentially at the C-4 position due to its greater activation and lower steric hindrance.

Mechanistic Pathways of SNAr with Various Nucleophiles

The generally accepted mechanism for SNAr reactions on this compound is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

The nature of the nucleophile plays a significant role in the reaction. Common nucleophiles used in SNAr reactions with this substrate include amines, alkoxides, and thiolates. For instance, reactions with primary and secondary amines lead to the formation of the corresponding N-substituted 2-fluoro-5-iodo-4-nitroanilines or 4-fluoro-5-iodo-2-nitroanilines.

Influence of Substituents on Reaction Rates and Yields

The substituents on the this compound ring have a profound impact on the rates and yields of SNAr reactions.

Nitro Group: The strongly electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack. Its presence significantly increases the reaction rate by stabilizing the negatively charged Meisenheimer intermediate.

Fluorine Atoms: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, and its ability to stabilize the forming negative charge in the transition state. The presence of two fluorine atoms provides two potential sites for substitution.

Iodine Atom: The iodine atom is a much poorer leaving group in SNAr reactions compared to fluorine under typical conditions. Its primary role in this context is often as a handle for subsequent cross-coupling reactions.

The interplay of these substituents allows for sequential and site-selective functionalization of the aromatic ring.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (SEAr) on this compound is generally disfavored due to the strong deactivating effect of the nitro group and the moderate deactivating effect of the halogen substituents. The nitro group is a powerful deactivating group and a meta-director. The fluorine and iodine atoms are also deactivating but are ortho, para-directors.

In the case of this compound, the positions available for electrophilic attack are C-3 and C-6. The directing effects of the existing substituents are conflicting. The nitro group directs incoming electrophiles to the C-3 and C-5 positions (the latter being already substituted). The fluorine at C-2 directs to C-3 and C-5, the fluorine at C-4 directs to C-3 and C-5, and the iodine at C-5 directs to C-2 and C-6. Given the strong deactivation of the ring, forcing conditions would be required for any electrophilic substitution to occur, and a mixture of products would be expected, making this a less synthetically useful transformation for this particular substrate.

Organometallic Cross-Coupling Reactions Involving this compound

The presence of an iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent palladium catalyst than the carbon-fluorine bonds. This difference in reactivity allows for highly selective transformations at the C-5 position.

Palladium-Catalyzed Coupling Strategies

Several palladium-catalyzed cross-coupling reactions can be effectively employed to functionalize the C-5 position of this compound, leaving the fluorine atoms intact for potential subsequent SNAr reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, for example, to introduce aryl or vinyl groups at the C-5 position. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. ambeed.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgresearchgate.netchemicalbook.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and reductive elimination. chemicalbook.com

Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of this compound with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex in the presence of a base. The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium hydride species, which is then converted back to the active catalyst by the base.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Biaryl or Aryl-alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | Substituted Alkene |

Copper-Mediated Coupling Strategies

Copper-mediated coupling reactions, particularly Ullmann-type condensations, represent a significant strategy for the functionalization of this compound. wikipedia.orgbyjus.com These reactions facilitate the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, leveraging the reactivity of the aryl iodide. The traditional Ullmann reaction involves the self-coupling of two aryl halides in the presence of copper at elevated temperatures to form a biaryl. byjus.comorganic-chemistry.org For instance, the coupling of ortho-chloronitrobenzene using a copper-bronze alloy exemplifies this classic transformation, though it often requires harsh conditions and can result in low yields. byjus.com

Modern advancements have introduced soluble copper catalysts supported by ligands, which can facilitate these couplings under milder conditions. wikipedia.org In the context of this compound, copper-catalyzed cross-coupling reactions allow for the introduction of various functionalities. The mechanism for these transformations generally involves the formation of a copper(I) species which then undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org

A key application is the Goldberg reaction, a copper-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.org Aryl iodides are noted to be more reactive than other aryl chlorides in these couplings, making the iodine atom on this compound the primary site of reaction. wikipedia.org Similarly, the Ullmann ether synthesis allows for the formation of diaryl ethers through the coupling of an aryl halide with a phenol (B47542) or an alcohol. wikipedia.org

The table below summarizes typical conditions for copper-mediated Ullmann-type reactions, which are applicable to substrates like this compound.

| Reaction Type | Coupling Partner | Typical Copper Source | Solvent | Temperature (°C) |

| C-C Coupling (Biaryl Synthesis) | Aryl Halide | Copper powder, Cu(I) salts | DMF, Nitrobenzene (B124822) | >200 |

| C-N Coupling (Goldberg Reaction) | Amine | CuI/ligand | NMP, DMF | High Temperatures |

| C-O Coupling (Ether Synthesis) | Alcohol/Phenol | Copper metal/salts | Polar aprotic | High Temperatures |

This table presents generalized conditions for Ullmann-type reactions. Specific conditions for this compound may vary based on the specific reactants and catalyst systems employed.

Role of Iodine as a Leaving Group in Coupling Reactions

In the context of nucleophilic aromatic substitution and coupling reactions involving this compound, the iodine atom serves as an excellent leaving group. The reactivity of aryl halides in these transformations typically follows the trend I > Br > Cl > F, which is opposite to the trend of electronegativity. researchgate.net This highlights that the strength of the carbon-halogen bond and the stability of the departing halide ion are crucial factors.

The high reactivity of aryl iodides, such as this compound, in copper-mediated (Ullmann-type) and palladium-catalyzed coupling reactions is well-established. wikipedia.orgresearchgate.net The C-I bond is weaker than other carbon-halogen bonds, facilitating its cleavage during the oxidative addition step in catalytic cycles.

In nucleophilic aromatic substitution (SNAr) reactions, the mechanism typically involves a two-step addition-elimination process via a Meisenheimer complex. While fluorine's high electronegativity strongly activates the aromatic ring for nucleophilic attack, its bond strength makes it a poor leaving group. researchgate.net Conversely, iodine is less activating electronically but is a superior leaving group. For ortho-iodonitrobenzene, steric factors also play a role; the large size of the iodine atom can cause steric strain that is relieved in the transition state, accelerating the rate of substitution. researchgate.net This "steric decompression" can compensate for its lower electronic activation compared to fluorine. researchgate.net

Radical Reactions and Reductive Transformations of this compound

Beyond ionic pathways, this compound can participate in radical reactions. Research on related compounds like 2-iodonitrobenzene suggests the possibility of a non-chain radical nucleophilic substitution (SRN1) mechanism under certain conditions. researchgate.net In copper-mediated reactions, a single electron transfer (SET) from copper to the aryl iodide can generate a radical anion, which then expels an iodide ion to form an aryl radical. cas.cn This radical species can then engage in coupling or cyclization reactions. cas.cn

Reductive transformations of this compound primarily target the nitro group. A common and significant transformation is the reduction of the nitro group to an amine, which is a key step in the synthesis of various aniline (B41778) derivatives. For the structurally similar 2,4-difluoro-5-chloronitrobenzene, this reduction is effectively achieved through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. google.comgoogle.com This process is highly specific, reducing the nitro group while leaving the halogen and fluorine substituents intact. google.com

Another important reductive process is reductive cyclization. While not directly documented for this compound, products derived from the cross-coupling of o-iodonitrobenzene can undergo cyclization under reductive conditions (e.g., using TiCl₃ or catalytic hydrogenation) to form various heterocyclic systems, such as carbazoles. researchgate.net

Derivatization Strategies for this compound

Modification of the Nitro Group

The most prominent derivatization of the nitro group on the this compound ring is its reduction to an amino group (-NH₂). This transformation converts the electron-withdrawing nitrobenzene into an electron-donating aniline, fundamentally altering the chemical reactivity of the aromatic ring. This reduction is a critical step for synthesizing substituted anilines that serve as precursors for pharmaceuticals and other complex organic molecules.

The table below outlines a common method for this transformation, based on procedures for analogous compounds.

| Reaction | Reagents | Catalyst | Outcome |

| Reduction | Hydrogen (H₂) | 5% Palladium on Carbon (Pd/C) | Reduction of -NO₂ to -NH₂ |

This data is based on the reduction of the analogous compound 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.com

Manipulation of the Fluorine Atoms

The fluorine atoms on the this compound ring are generally stable and less reactive compared to the iodine atom. In many reactions, such as the catalytic hydrogenation of the nitro group, the fluorine substituents remain unaffected. google.com Nucleophilic aromatic substitution (SNAr) of the fluorine atoms is possible but typically requires harsh conditions or a very strong nucleophile, as the C-F bond is strong. The presence of the activating nitro group does make the fluorine atoms susceptible to displacement, but the iodine atom is a significantly better leaving group, making it the more likely site for substitution under typical nucleophilic or coupling conditions.

Transformations Involving the Iodine Atom

The iodine atom is the most versatile handle for the derivatization of this compound. Its relatively weak bond to the aromatic ring makes it an excellent leaving group in a variety of cross-coupling reactions.

Copper-Mediated Coupling: As detailed in section 3.3.2, Ullmann-type reactions allow for the formation of C-C, C-N, and C-O bonds at the position of the iodine atom. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Coupling: Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations can be employed to form new bonds by replacing the iodine atom. Palladium-catalyzed Ullmann cross-coupling reactions with compounds like β-iodoenones have been used to create complex intermediates that can be further cyclized. researchgate.net

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state, creating highly reactive species like diaryliodonium salts. nih.gov These salts are excellent arylating agents, capable of transferring the 2,4-difluoro-5-nitrophenyl group to a wide range of nucleophiles under mild, often transition-metal-free conditions. nih.gov

Advanced Applications of 2,4 Difluoro 5 Iodonitrobenzene in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds

The inherent structural features of 2,4-Difluoro-5-iodonitrobenzene make it an exceptionally valuable precursor in the synthesis of diverse pharmaceutical scaffolds. The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the iodine atom serves as a versatile handle for various cross-coupling reactions. This combination allows for the sequential and regioselective introduction of different functionalities, enabling the construction of complex molecular architectures.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core of numerous drugs. This compound serves as a key starting material for the synthesis of various heterocyclic systems, including indoles and benzimidazoles.

A notable example is the synthesis of 5-fluoroindole-2-one. A patented method describes the reaction of 2,4-difluoronitrobenzene (B147775) with dimethyl malonate to yield 4-fluoro-2-(methyl malonate)nitrobenzene. Subsequent reduction and cyclization of this intermediate using iron powder leads to the formation of the target 5-fluoroindole-2-one. Alternatively, palladium-on-carbon can be used for the reduction, followed by hydrolysis to obtain the final product. This synthesis highlights the utility of the difluoronitrobenzene core in constructing valuable indole (B1671886) scaffolds.

While direct synthesis from this compound is a logical extension, the literature also provides context for the synthesis of other fluorinated heterocycles. For instance, fluorinated benzimidazoles, known for their diverse biological activities, are often synthesized from fluorinated aniline (B41778) precursors. The reduction of the nitro group in this compound would provide a direct route to 2,4-difluoro-5-iodoaniline (B7975633), a valuable intermediate for such syntheses. Microwave-assisted methods have been shown to be effective in the synthesis of 2-substituted fluorinated benzimidazoles, demonstrating the feasibility of incorporating such fluorinated building blocks into complex heterocyclic systems.

| Heterocycle Class | Precursor | Key Reaction Step | Resulting Scaffold |

| Indole | 2,4-Difluoronitrobenzene | Reaction with dimethyl malonate, followed by reduction and cyclization | 5-Fluoroindole-2-one |

| Benzimidazole | Fluorinated anilines (derivable from this compound) | Condensation with various reagents | Fluorinated benzimidazoles |

Building Block for Polyfluorinated Aromatic Systems

The presence of an iodine atom in this compound opens up a vast landscape of possibilities for constructing complex polyfluorinated aromatic systems through palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings allow for the formation of new carbon-carbon bonds at the iodo-position, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is a powerful tool for creating biaryl linkages. In the context of this compound, this reaction would allow for the introduction of various aryl or heteroaryl groups, leading to the synthesis of complex polyfluorinated biaryl compounds. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, provides a direct route to arylalkynes. nih.gov Applying this to this compound would enable the synthesis of 5-alkynyl-2,4-difluoronitrobenzene derivatives. These alkynyl-substituted compounds are versatile intermediates that can undergo further transformations, such as cyclization reactions to form other heterocyclic systems. The Sonogashira reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a suitable method for the late-stage functionalization of complex molecules. nih.gov

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Palladium catalyst, base | Polyfluorinated biaryls |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper co-catalyst, base | Polyfluorinated arylalkynes |

| Heck | Alkene | Palladium catalyst, base | Polyfluorinated styrenes |

| Stille | Organostannane | Palladium catalyst | Polyfluorinated coupled products |

Synthesis of Agrochemical Active Ingredients

The introduction of fluorine atoms into agrochemical active ingredients can significantly enhance their efficacy, metabolic stability, and lipophilicity. nih.gov Consequently, fluorinated compounds are of great interest to the agrochemical industry. 2,4-Difluoronitrobenzene is a recognized intermediate in the synthesis of agrochemicals. nih.gov

The versatility of this building block allows for its incorporation into a variety of herbicidal and fungicidal scaffolds. For instance, protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides often feature complex heterocyclic systems. nih.govnih.gov The ability to construct substituted indoles and other nitrogen-containing heterocycles from this compound makes it a valuable precursor for this class of herbicides.

Similarly, many modern fungicides are based on fluorinated pyrazole (B372694) and benzoxazinone (B8607429) structures. beilstein-journals.orgmdpi.com The synthetic pathways to these compounds often involve the coupling of fluorinated aromatic precursors. The reactivity of this compound in both nucleophilic substitution and cross-coupling reactions makes it an ideal starting material for the assembly of such complex fungicidal molecules.

Material Science Applications of Derivatives

The unique electronic properties of polyfluorinated aromatic compounds make them attractive candidates for applications in material science, particularly in the fields of polymers and liquid crystals. While direct applications of derivatives of this compound are not extensively documented in the available literature, the chemistry of closely related compounds suggests potential avenues for its use.

The iodine atom in this compound can be exploited in polymerization reactions. For instance, iodine-based chemical polymerization has been used to create porous organic polymers. nih.gov Furthermore, the ability to undergo cross-coupling reactions allows for the synthesis of monomers that can be subsequently polymerized to form fluorinated polymers with tailored properties, such as enhanced thermal stability and specific optical or electronic characteristics.

In the realm of liquid crystals, the introduction of fluorine atoms is a well-established strategy for tuning the dielectric anisotropy of the molecules. nih.govbeilstein-journals.orgnih.gov The synthesis of fluorinated liquid crystals often involves the construction of rigid core structures with terminal fluorinated groups. The difluoronitro-iodobenzene core could serve as a central building block, with the iodo-group providing a handle for the introduction of other mesogenic units through cross-coupling reactions. Subsequent modification of the nitro group could then be used to further tailor the final properties of the liquid crystal molecule.

Contributions to Dye Chemistry

Azo dyes represent the largest and most diverse class of synthetic colorants used in a wide range of applications, including textiles, printing, and coatings. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.gov

The reduction of the nitro group in this compound would yield 2,4-difluoro-5-iodoaniline, a fluorinated aromatic amine that can serve as a diazo component in the synthesis of novel azo dyes. The presence of the fluorine and iodine atoms on the diazo component would be expected to influence the color and fastness properties of the resulting dyes. For example, the synthesis of disperse dyes for polyester (B1180765) fibers often utilizes nitroaniline derivatives. researchgate.netwpmucdn.com The corresponding 2,4-difluoro-5-iodoaniline could be used to produce disperse dyes with potentially enhanced properties.

Furthermore, reactive dyes, which form a covalent bond with the fiber, are a significant class of dyes for cellulosic fibers like cotton. nih.govresearchgate.net These dyes often contain a reactive group, such as a fluorinated heterocycle, attached to the chromophore. The 2,4-difluoroaniline (B146603) moiety derived from this compound could be incorporated into reactive dye structures, potentially leading to dyes with high fixation efficiency and good fastness properties. The synthesis of reactive dyes based on fluorinated anilines has been reported, highlighting the potential of this approach. sdc.org.uk

| Dye Class | Key Intermediate from this compound | Synthetic Strategy | Potential Properties |

| Disperse Dyes | 2,4-Difluoro-5-iodoaniline | Diazotization and coupling with suitable coupling components | Enhanced color and fastness on polyester |

| Reactive Dyes | 2,4-Difluoro-5-iodoaniline | Incorporation into a structure containing a reactive group (e.g., triazine, pyrimidine) | High fixation and fastness on cellulosic fibers |

Computational and Theoretical Investigations of 2,4 Difluoro 5 Iodonitrobenzene Reactivity

Quantum Chemical Calculations on Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4-Difluoro-5-iodonitrobenzene, these calculations can predict its three-dimensional structure, electron distribution, and relative stability.

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. ucalgary.ca For substituted benzenes like this compound, the primary focus is on the orientation of the nitro group relative to the benzene (B151609) ring.

The planarity of the nitrobenzene (B124822) core is a key determinant of its stability. unpatti.ac.id The nitro group can rotate relative to the plane of the benzene ring. In many fluorinated nitrobenzenes, the planar conformation, where the nitro group lies in the same plane as the aromatic ring, is the most stable. This planarity allows for maximum conjugation between the π-system of the ring and the nitro group, which is an electron-withdrawing substituent. However, bulky substituents adjacent to the nitro group can cause it to twist out of the plane, leading to a less stable, non-planar conformation. In the case of this compound, the fluorine atoms are not in positions that would sterically hinder the nitro group, suggesting a largely planar ground state conformation.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energy barrier for the rotation of the nitro group. This provides a quantitative measure of the conformational stability.

Table 1: Illustrative Conformational Energy Data for Substituted Nitrobenzenes

| Compound | Dihedral Angle (O-N-C-C) | Relative Energy (kcal/mol) |

| Nitrobenzene | 0° | 0 |

| Nitrobenzene | 90° | ~3 |

| 2,6-Dimethylnitrobenzene | 0° | High |

| 2,6-Dimethylnitrobenzene | 90° | 0 |

Note: This table provides illustrative data based on known principles of conformational analysis for nitroaromatic compounds. Specific values for this compound would require dedicated calculations.

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the strong electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the MEP. acs.org The regions around the oxygen atoms of the nitro group will exhibit a strong negative potential, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the aromatic ring, particularly the carbons attached to the nitro and fluorine substituents, will be electron-deficient, showing a positive potential. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom can also exhibit a region of positive potential, known as a σ-hole, making it a potential halogen bond donor. rsc.org

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of Nitro Group | Strongly Negative | Site for electrophilic interaction |

| Aromatic Ring | Positive (Electron-deficient) | Susceptible to nucleophilic attack |

| Iodine Atom (σ-hole) | Positive | Potential for halogen bonding |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated nitroaromatics. masterorganicchemistry.com This reaction typically proceeds through a two-step mechanism involving the formation of a stable intermediate called a Meisenheimer complex. nih.gov However, in some cases, a concerted mechanism may operate. nih.gov

Computational methods can locate and characterize the transition states for these reactions. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. For the SNAr reaction of this compound with a nucleophile, computational analysis can determine the structure of the transition state leading to the Meisenheimer intermediate. This would involve the nucleophile attacking the electron-deficient aromatic ring, typically at a carbon bearing a leaving group (fluorine or iodine). The energy of this transition state determines the activation energy and thus the rate of the reaction.

By mapping the energy changes along the reaction coordinate, computational chemistry can construct a detailed reaction energy profile. This profile shows the relative energies of the reactants, transition states, intermediates, and products.

For the SNAr of this compound, the energy profile would likely show two transition states and one intermediate (the Meisenheimer complex). The first transition state corresponds to the attack of the nucleophile, and the second to the departure of the leaving group (fluoride or iodide). The relative heights of these energy barriers determine the rate-determining step of the reaction. quora.com In many SNAr reactions of fluorinated nitrobenzenes, the first step (attack of the nucleophile) is rate-determining. masterorganicchemistry.com

The presence of multiple leaving groups (two fluorines and one iodine) on this compound raises the question of regioselectivity. Computational modeling can be used to compare the energy profiles for substitution at the different positions. Generally, substitution is favored at the positions most activated by the electron-withdrawing nitro group (ortho and para positions). In this case, the fluorine at C4 is para to the nitro group and the fluorine at C2 is ortho, making them likely sites for substitution. The relative reactivity would depend on the specific nucleophile and reaction conditions.

Table 3: Illustrative Calculated Activation Energies for SNAr on a Dihalogenated Nitrobenzene

| Position of Attack | Nucleophile | Calculated Activation Energy (kcal/mol) |

| C-F (para to NO2) | Methoxide | ~15-20 |

| C-F (ortho to NO2) | Methoxide | ~18-23 |

| C-I | Methoxide | >25 |

Note: This table presents hypothetical data to illustrate how computational chemistry can predict regioselectivity. The actual values for this compound would require specific calculations.

Advanced Spectroscopic Property Predictions

Computational chemistry can also predict various spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the UV-Vis absorption spectrum. acs.org These calculations can help assign the observed absorption bands to specific electronic transitions within the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. prensipjournals.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. This can confirm the molecular structure and provide information about the strength of different bonds within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. prensipjournals.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of molecules, revealing intricate details of their movements and interactions. For a molecule like this compound, MD simulations could elucidate the complex interplay of its functional groups with surrounding molecules, governing its macroscopic properties and reactivity. These simulations would involve calculating the forces between atoms and using them to predict their motion over time, providing insights into conformational changes, solvent interactions, and the formation of intermolecular complexes.

Hydrogen Bonding in Fluorinated Nitroaromatics

The presence of fluorine and nitro groups in this compound suggests the potential for hydrogen bonding, a critical non-covalent interaction that influences molecular recognition and chemical reactivity. While not a classic hydrogen bond donor itself, the electronegative fluorine atoms and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Computational studies on analogous fluorinated nitroaromatics have shown that the ability of fluorine to participate in hydrogen bonding is a subject of ongoing discussion, with its strength being highly dependent on the molecular context. nih.govchemrxiv.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the interaction between this compound and potential hydrogen bond donors like water or alcohols. These calculations can predict the geometry and energy of such hydrogen-bonded complexes, offering a quantitative measure of their stability.

For instance, the interaction energy and key geometric parameters for hypothetical hydrogen-bonded dimers of this compound with a simple hydrogen bond donor like methanol (B129727) could be computationally estimated.

| Interaction Site | Hydrogen Bond Donor | Calculated Interaction Energy (kcal/mol) | Calculated H---Acceptor Distance (Å) |

| Oxygen (Nitro Group) | Methanol | Data not available | Data not available |

| Fluorine (ortho) | Methanol | Data not available | Data not available |

| Fluorine (para) | Methanol | Data not available | Data not available |

This table represents a hypothetical computational experiment. Actual values would require specific DFT calculations to be performed.

The nitro group, with its partial negative charges on the oxygen atoms, is generally a more effective hydrogen bond acceptor than covalently bonded fluorine. nih.gov Computational analysis would likely reveal that hydrogen bonds to the nitro group's oxygens are stronger and more geometrically favorable than those to the fluorine atoms.

Solvent Effects on Reactivity: A Computational Perspective

The reactivity of this compound is expected to be significantly influenced by the solvent environment. Computational chemistry provides tools to model these solvent effects, which can range from nonspecific electrostatic interactions to specific chemical interactions like hydrogen bonding.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to approximate the bulk effect of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's energy and properties in solution. By performing these calculations in a variety of virtual solvents with differing polarities, one can predict how the stability of reactants, transition states, and products will change, thus providing insight into the solvent's effect on reaction rates and equilibria.

For a more detailed understanding, explicit solvent models can be used in molecular dynamics simulations. In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the direct observation of specific solute-solvent interactions, such as the formation and breaking of hydrogen bonds, and can provide a more accurate picture of the solvent's role in a chemical reaction.

The table below illustrates how different solvent parameters, which can be used in computational models, could hypothetically influence the reactivity of this compound.

| Solvent | Dielectric Constant (ε) | Predicted Effect on Nucleophilic Aromatic Substitution |

| n-Hexane | 1.88 | Slow reaction rate due to low polarity |

| Dichloromethane | 8.93 | Moderate reaction rate |

| Acetonitrile | 37.5 | Faster reaction rate due to stabilization of polar transition states |

| Water | 80.1 | Complex effects; potential for specific hydrogen bonding interactions |

This table provides a generalized prediction based on solvent polarity. Specific computational studies would be necessary to determine the precise effects on the reactivity of this compound.

Retrosynthetic Strategies Employing 2,4 Difluoro 5 Iodonitrobenzene

Disconnection Approaches for Target Molecules Incorporating 2,4-Difluoro-5-iodonitrobenzene Substructures

The polyfunctional nature of this compound offers several avenues for disconnection in retrosynthetic analysis. The nitro group, fluoro groups, and iodo group each provide a handle for strategic bond-breaking and formation.

Strategic Carbon-Carbon Bond Formations and Disconnections

Carbon-carbon bond-forming reactions are fundamental in organic synthesis. alevelchemistry.co.uk When designing a synthesis for a molecule containing the this compound moiety, the iodo group is a particularly useful handle for C-C bond formation through various cross-coupling reactions.

Common C-C Bond Forming Reactions:

Suzuki Coupling: This reaction couples an organoboron species with an organohalide, catalyzed by a palladium complex. In the context of this compound, the iodo group can be readily displaced.

Heck Reaction: This reaction forms a substituted alkene from an unsaturated halide and an alkene, also typically catalyzed by palladium. alevelchemistry.co.uk

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.

Grignard Reaction: While less common for direct coupling to the aromatic ring in the presence of a nitro group, Grignard reagents can be used to introduce side chains after suitable functional group manipulation. alevelchemistry.co.uk

In a retrosynthetic sense, a C-C bond connected to the aromatic ring at the position of the iodine atom can be disconnected, leading to this compound and a suitable organometallic or unsaturated precursor.

Strategic Carbon-Fluorine and Carbon-Iodine Bond Formations and Disconnections

The carbon-fluorine bond is one of the strongest in organic chemistry, making its formation a key consideration. In contrast, the carbon-iodine bond is relatively weak and serves as an excellent leaving group.

Carbon-Fluorine Bond: Direct nucleophilic aromatic substitution (SNAr) to introduce fluorine is often challenging but can be facilitated by the presence of strong electron-withdrawing groups like the nitro group. Retrosynthetically, a C-F bond might be disconnected to a precursor with a better leaving group (e.g., a nitro or chloro group) in its place, which can then undergo fluorination.

Carbon-Iodine Bond: The C-I bond is typically introduced late in a synthetic sequence. A common method is electrophilic iodination of an activated aromatic ring. Therefore, in a retrosynthetic analysis, the C-I bond can be disconnected to reveal a more fundamental precursor, 2,4-difluoronitrobenzene (B147775).

Functional Group Interconversions (FGI) in Retrosynthesis

Functional group interconversions are essential for manipulating the reactivity of the this compound core and enabling specific bond formations. fiveable.meimperial.ac.uk

Key FGIs:

Nitro Group Reduction: The nitro group can be reduced to an amine, which can then be further functionalized. This is a common strategy as the amino group can direct ortho-lithiation or be converted into a diazonium salt for a variety of transformations. lkouniv.ac.in

Halogen Exchange (Halex) Reactions: While the C-F bonds are generally stable, under forcing conditions, they can potentially be exchanged. More commonly, the iodo group can be replaced by other functionalities.

Modification of the Nitro Group: The nitro group itself can sometimes be displaced under nucleophilic aromatic substitution conditions, although this is less common than reactions involving the halogens.

The following table summarizes some key functional group interconversions relevant to the retrosynthesis of molecules derived from this compound.

| Initial Functional Group | Target Functional Group | Typical Reagents | Significance in Retrosynthesis |

| Nitro (-NO2) | Amine (-NH2) | SnCl2/HCl, H2/Pd-C | Enables further functionalization, changes directing effects. lkouniv.ac.in |

| Iodine (-I) | Hydrogen (-H) | H3PO2, Bu3SnH | Removes the iodine when no longer needed. |

| Iodine (-I) | Alkyl/Aryl/Alkenyl | Organometallic reagents (e.g., boronic acids, organozincs) | Key for building molecular complexity via C-C bonds. illinois.edu |

| Amine (-NH2) | Diazonium Salt (-N2+) | NaNO2, HCl | Versatile intermediate for introducing various substituents. |

Convergent and Linear Synthesis Pathways Utilizing this compound

Synthetic strategies can be broadly categorized as either linear or convergent. deanfrancispress.com

Convergent Synthesis: A convergent approach involves synthesizing different fragments of the target molecule independently and then coupling them together in the later stages. deanfrancispress.com This strategy is generally more efficient for complex targets as it allows for the parallel synthesis of key intermediates, and the final coupling steps are typically high-yielding.

For target molecules incorporating the this compound substructure, a convergent approach is often favored. The this compound unit can be one of the key fragments that is synthesized or purchased and then coupled with another complex fragment via a C-C bond-forming reaction at the iodo position.

| Flexibility | Less flexible for analog synthesis | More flexible for creating a library of related compounds |

Case Studies in Retrosynthetic Design

Hypothetical Target Molecule A: A Substituted Biphenyl Derivative

Let's consider a target molecule where an aryl group is attached to the 2,4-difluoro-5-nitrophenyl core at the 5-position.

Retrosynthetic Analysis: The most logical disconnection is the C-C bond between the two aryl rings. This points to a Suzuki or similar cross-coupling reaction.

Precursors: This disconnection leads to this compound and a suitable arylboronic acid.

Forward Synthesis: The synthesis would involve the palladium-catalyzed coupling of this compound with the chosen arylboronic acid.

Hypothetical Target Molecule B: An Ether-Linked Compound

Imagine a target molecule where an aryloxy group is attached to the ring, having displaced one of the fluorine atoms.

Retrosynthetic Analysis: The key disconnection is the C-O ether bond. This suggests a nucleophilic aromatic substitution (SNAr) reaction.

Precursors: This leads to this compound and an appropriate phenol (B47542). The high degree of activation by the nitro group and the other fluorine atom would likely favor substitution at the 4-position.

Forward Synthesis: The reaction would involve treating this compound with a phenol in the presence of a base.

These hypothetical cases illustrate how the functional groups on this compound provide a versatile platform for applying various retrosynthetic strategies to construct more complex molecular architectures.

Future Directions and Emerging Research Avenues for 2,4 Difluoro 5 Iodonitrobenzene

Development of Novel Catalytic Systems for 2,4-Difluoro-5-iodonitrobenzene Transformations

The transformation of this compound is heavily reliant on catalytic processes, particularly cross-coupling reactions. The electron-deficient nature of this aryl iodide, due to the two fluorine atoms and the nitro group, significantly influences its reactivity. Future research will focus on creating more efficient, selective, and robust catalytic systems to exploit its unique electronic properties.

A key area of development is the use of first-row transition metals, which are more abundant and less expensive than traditional palladium catalysts. For instance, manganese-catalyzed C-O cross-coupling reactions have been reported for electron-deficient aryl iodides, presenting a ligand-free and eco-friendly alternative. researchgate.net Similarly, copper-mediated cross-coupling reactions are effective for fluoroalkylations, with findings indicating that electron-poor aryl iodides, like this compound, generally provide better yields. cas.cn

Beyond simple cross-coupling, research is exploring novel catalytic cycles. Rhodium(III)-catalyzed C-H activation and annulation using iodonium (B1229267) ylides as carbene precursors represents a sophisticated method for constructing complex heterocyclic structures like dihydrophenanthridines. nih.gov The development of catalysts supported on magnetic nanoparticles is another promising avenue, facilitating easy catalyst recovery and reuse, which is a significant step towards more economical and sustainable processes. researchgate.net

Table 1: Emerging Catalytic Systems and Their Potential Applications

| Catalytic System | Metal/Catalyst Type | Potential Transformation | Key Advantages |

|---|---|---|---|

| C-O Cross-Coupling | Manganese (Mn) | Ether Synthesis | Ligand-free, eco-friendly, uses earth-abundant metal. researchgate.net |

| Fluoroalkylation | Copper (Cu) | Introduction of fluoroalkyl chains | High yields with electron-deficient aryl iodides. cas.cn |

| C-H Annulation | Rhodium (Rh) | Heterocycle Synthesis | Forms complex polycyclic structures. nih.gov |

| Oxidative Coupling | Gold (Au) | Biaryl Synthesis | Utilizes hypervalent iodine reagents as oxidants. frontiersin.org |

| Reductive Homocoupling | Palladium (Pd) on Magnetic Nanoparticles | Symmetrical Biaryl Synthesis | Catalyst is easily recyclable using an external magnet. researchgate.net |

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The convergence of automated synthesis platforms and machine learning (ML) is set to revolutionize chemical research. These technologies can accelerate the discovery of new reactions and the optimization of existing ones, a process that is traditionally time-consuming and resource-intensive. nih.gov

Automated systems, such as organic synthesis robots, can perform a high throughput of experiments, rapidly exploring a vast reaction space. nih.govresearchgate.net When coupled with ML algorithms, these platforms can analyze reaction outcomes in real time to predict the reactivity of untested combinations of reagents and conditions with high accuracy. nih.gov This synergy allows for a more intelligent and efficient navigation of the chemical landscape, leading to the discovery of novel transformations that might be missed by human intuition alone. nih.govresearchgate.net

For a molecule like this compound, this approach can be used to:

Rapidly Optimize Reaction Conditions: Automated platforms can quickly screen various catalysts, ligands, solvents, and temperatures to find the optimal conditions for a desired transformation, such as a Suzuki or Buchwald-Hartwig coupling.

Discover New Reactions: By systematically reacting this compound with a diverse library of reagents, ML-driven systems can identify unexpected but synthetically valuable reactions. nih.gov

Build Predictive Models: The data generated from high-throughput experimentation can be used to train ML models to predict reaction yields and identify the most promising synthetic routes, saving time and resources. researchgate.netwhiterose.ac.uk

The integration of stopped-flow synthesis with automated platforms further enhances this capability by minimizing reagent consumption while allowing for experimentation at high pressures and temperatures. whiterose.ac.uk This combined approach of automation and intelligent algorithms represents a paradigm shift from traditional, intuition-based chemical synthesis to a more data-driven, predictive science. mdpi.comyoutube.com

Exploration of New Reactivity Modes for this compound

While the iodine atom is the most common site for transformations via cross-coupling, the other functional groups and positions on the this compound ring offer opportunities for novel reactivity.

C-H Bond Functionalization: A major frontier in organic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govchemrxiv.org For this compound, the C-H bond ortho to the nitro group is activated towards nucleophilic attack, but transition-metal-catalyzed C-H activation at other positions could unlock new synthetic pathways. rsc.org For example, rhodium and ruthenium catalysts have been shown to effect C-H activation and subsequent annulation or arylation on various aromatic systems, a strategy that could be adapted for this molecule. nih.govfrontiersin.org

Photocatalysis: The nitroaromatic motif suggests that this compound could be a candidate for photocatalytic reactions. Research on similar compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) has shown that photocatalysis can be used for degradation, which involves radical intermediates. nih.gov This principle could be harnessed for synthetic purposes, using light and a suitable photocatalyst to generate radical species from this compound, enabling novel bond formations that are inaccessible through traditional thermal methods.

Flow Chemistry: Continuous flow chemistry offers significant advantages in controlling reaction parameters like temperature, pressure, and reaction time with high precision. amt.ukvapourtec.com This enhanced control can improve the selectivity of reactions and allow for the safe use of hazardous reagents or unstable intermediates. vapourtec.comresearchgate.net By employing flow reactors, it may be possible to explore new reactivity modes of this compound that are difficult to achieve in conventional batch reactors, potentially leading to cleaner products and higher yields. amt.ukvapourtec.com

Sustainable and Green Synthesis Routes for Derivatives

Future research will increasingly prioritize the development of sustainable and environmentally benign synthetic methods for producing derivatives of this compound. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. vapourtec.com

Flow Chemistry for Greener Processes: As mentioned, flow chemistry is a key enabling technology for green synthesis. It improves safety, especially for exothermic reactions like nitrations, and enhances heat transfer efficiency. amt.uk By telescoping multiple synthetic steps into a single continuous stream, flow chemistry can reduce the need for intermediate purification steps, thus minimizing solvent waste and energy use. researchgate.net

Development of Green Catalysts: A major focus is on replacing hazardous reagents and catalysts with more environmentally friendly alternatives. This includes the use of catalysts based on earth-abundant metals like manganese and copper, as discussed previously. researchgate.net Another green approach is the design of heterogeneous catalysts, such as those immobilized on magnetic nanoparticles or other solid supports. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.net

Atom Economy: Synthetic strategies that maximize atom economy are central to green chemistry. Reactions like C-H activation are inherently more atom-economical than traditional cross-coupling reactions, which generate stoichiometric amounts of halide salt waste. Exploring these and other high-atom-economy reactions for the derivatization of this compound will be a key research direction.

Table 2: Green Chemistry Strategies for this compound Derivatives

| Strategy | Approach | Key Benefit |

|---|---|---|

| Process Intensification | Continuous Flow Synthesis | Improved safety, reduced waste, better process control. amt.ukresearchgate.net |

| Catalyst Design | Use of earth-abundant metals (Mn, Cu) | Lower cost and toxicity compared to precious metals. researchgate.net |

| Catalyst Recycling | Heterogeneous catalysts on magnetic supports | Easy separation and reuse, minimizing waste. researchgate.net |

| Reaction Design | C-H activation, photocatalysis | Higher atom economy, novel reactivity. nih.gov |

Q & A

Q. What are the established synthetic routes for preparing 2,4-difluoro-5-iodonitrobenzene, and what are their respective yields and purity profiles?

- Methodological Answer : The synthesis typically involves halogenation and nitration steps. For example, iodination of 2,4-difluoronitrobenzene using iodine monochloride (ICl) in a controlled acidic medium (e.g., H₂SO₄) at 0–5°C can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity. Yields depend on stoichiometric ratios and reaction time; optimized protocols report ~60–70% yield . Safety protocols for handling corrosive reagents (e.g., H₂SO₄) should align with TCI America’s guidelines, including closed systems and PPE .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for fluorine atoms at C2 and C4 positions (δ ≈ -110 to -120 ppm, split due to coupling with iodine).

- ¹H NMR : Aromatic protons show splitting patterns influenced by adjacent fluorine and iodine substituents.

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 315 (C₆H₂F₂INO₂⁺) with fragmentation patterns indicating loss of NO₂ or I groups.

- X-ray Crystallography : Resolves regiochemistry and bond angles, critical for confirming substitution patterns .

Q. What are the recommended safety protocols and handling considerations for this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (TCI America guidelines) .

- Storage : In amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation and moisture absorption.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the electronic environment created by fluorine and iodine substituents influence the reactivity of the nitro group in electrophilic substitution reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect (-I) deactivates the aromatic ring, directing further substitution to the meta position relative to the nitro group. Iodine, though weakly deactivating, provides steric hindrance, slowing reaction rates. Computational studies (DFT calculations) can predict regioselectivity, validated experimentally via kinetic monitoring (HPLC/GC-MS) . For example, iodination of analogous compounds (e.g., 3,5-dichloro-2,4-difluoronitrobenzene) shows similar electronic effects .

Q. What strategies can be employed to resolve contradictions between computational predictions and experimental observations regarding the stability of this compound under different storage conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure thermal decomposition profiles to validate computational stability predictions.

- Accelerated Aging Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.

- Data Reconciliation : Cross-reference with PubChem’s computed properties (e.g., InChIKey) and adjust computational parameters (solvent models, DFT functionals) to align with empirical data .

Q. What methodologies are available for studying the regioselectivity of nucleophilic aromatic substitution reactions in polyhalogenated nitrobenzene derivatives like this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe transition states.

- Hammett Plots : Correlate substituent electronic effects (σ values) with reaction rates.

- Single-Crystal Analysis : Resolve intermediate structures to identify preferred attack sites.

- Competitive Reactions : Compare reactivity with model compounds (e.g., 2,4-difluoronitrobenzene) under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro